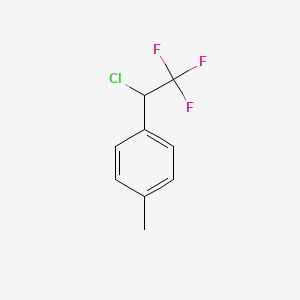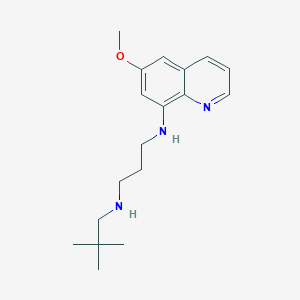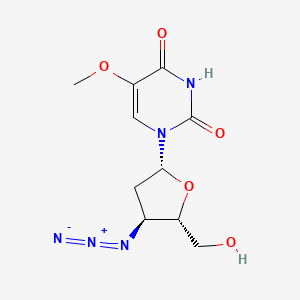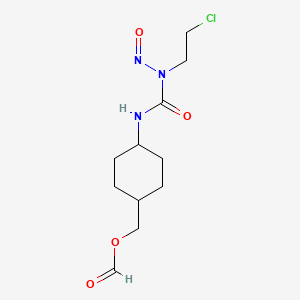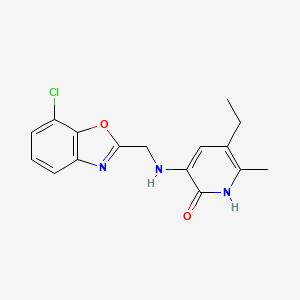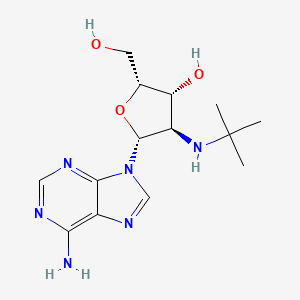
9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- is a synthetic nucleoside analog This compound is structurally related to purine nucleosides and is characterized by the presence of a purine base attached to a modified sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- typically involves multiple steps. One common approach is the glycosylation of a protected purine base with a suitably protected sugar derivative. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the formation of the glycosidic bond. Subsequent deprotection steps are carried out to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base or sugar moiety.
Aplicaciones Científicas De Investigación
9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- involves its interaction with specific molecular targets. The compound can be incorporated into nucleic acids, leading to the disruption of normal cellular processes. It may also inhibit key enzymes involved in nucleic acid metabolism, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’-Deoxyadenosine: A deoxyribonucleoside analog with structural similarities.
Vidarabine: An antiviral nucleoside analog with a similar sugar moiety.
Uniqueness
The uniqueness of 9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- lies in its specific structural modifications, which confer distinct biological properties. These modifications can enhance its stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
134934-97-7 |
|---|---|
Fórmula molecular |
C14H22N6O3 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(tert-butylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-14(2,3)19-8-10(22)7(4-21)23-13(8)20-6-18-9-11(15)16-5-17-12(9)20/h5-8,10,13,19,21-22H,4H2,1-3H3,(H2,15,16,17)/t7-,8-,10+,13-/m1/s1 |
Clave InChI |
QQIFWWCGYBDVOT-WKRBSTNYSA-N |
SMILES isomérico |
CC(C)(C)N[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
SMILES canónico |
CC(C)(C)NC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


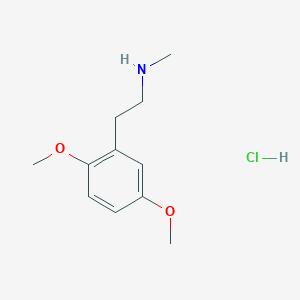
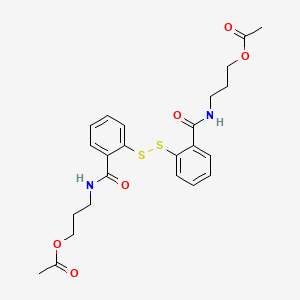
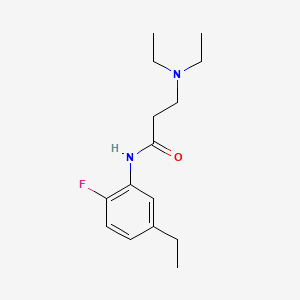
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)

